molecular formula C22H17FN2O2 B11645116 2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol

2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol

Cat. No.: B11645116
M. Wt: 360.4 g/mol
InChI Key: PYAHGPXGWIGTCD-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenol group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, which is responsible for its anxiolytic and sedative properties .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol is unique due to the presence of the fluorophenyl and methoxyphenol groups, which may enhance its binding affinity to GABA receptors and potentially improve its pharmacological profile compared to other benzodiazepines .

Properties

Molecular Formula

C22H17FN2O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-3H-1,5-benzodiazepin-4-yl]-4-methoxyphenol

InChI

InChI=1S/C22H17FN2O2/c1-27-16-10-11-22(26)17(12-16)21-13-20(14-6-8-15(23)9-7-14)24-18-4-2-3-5-19(18)25-21/h2-12,26H,13H2,1H3

InChI Key

PYAHGPXGWIGTCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)F

Origin of Product

United States

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